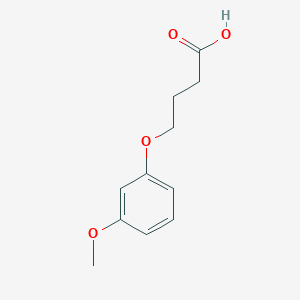

Butanoic acid, 4-(3-methoxyphenoxy)-

Description

Properties

IUPAC Name |

4-(3-methoxyphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-4-2-5-10(8-9)15-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJSBFAGGAXAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481779 | |

| Record name | Butanoic acid, 4-(3-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41214-27-1 | |

| Record name | 4-(3-Methoxyphenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41214-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-(3-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 4-(3-Methoxyphenoxy)butyric Acid Ethyl Ester

Reagents:

- 3-Methoxyphenol

- Ethyl 4-bromobutyrate

- Cesium carbonate (Cs₂CO₃)

- Acetone

Procedure:

- Combine 3-methoxyphenol (8.055 mmol, 1.000 g) and Cs₂CO₃ (9.666 mmol, 3.149 g) in acetone (20 mL).

- Add ethyl 4-bromobutyrate (8.055 mmol, 1.571 g) and reflux for 28 hours.

- Quench with ice-cold HCl, extract with ethyl acetate, and concentrate to obtain the ester.

Key Considerations:

- Base Selection: Cs₂CO₃ provides mild basicity, minimizing ester hydrolysis during alkylation.

- Solvent Effects: Acetone enhances nucleophilicity of the phenoxide ion without side reactions.

- Reaction Time: Prolonged reflux (28 hours) ensures complete conversion due to steric hindrance at the phenolic oxygen.

Step 2: Hydrolysis to 4-(3-Methoxyphenoxy)butanoic Acid

Reagents:

- Hydrochloric acid (HCl)

Procedure:

- Hydrolyze the ethyl ester using aqueous HCl.

- Isolate the product via extraction and crystallization.

Mechanistic Insight:

Acid-catalyzed hydrolysis proceeds through protonation of the ester carbonyl, followed by nucleophilic attack by water and elimination of ethanol (Figure 2).

Alternative Synthetic Routes

Direct Carboxylation

A theoretical route involves carboxylation of 4-(3-methoxyphenoxy)butanol via oxidation:

- Oxidizing Agents: KMnO₄ or CrO₃ in acidic media.

- Challenges: Over-oxidation to CO₂ and poor regioselectivity.

Comparative Analysis of Methods

Key Observations:

- The alkylation-hydrolysis method balances cost and practicality for large-scale synthesis.

- Mitsunobu coupling offers superior yields but is economically prohibitive for industrial applications.

Optimization Strategies

Base Screening

Replacing Cs₂CO₃ with K₂CO₃ reduces costs but necessitates longer reaction times (48–72 hours) due to lower solubility.

Solvent Effects

- DMF: Increases reaction rate but complicates purification.

- THF: Yields drop by 15–20% compared to acetone.

Catalytic Additives

- Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves interfacial reactions but risks quaternary ammonium salt contamination.

Industrial-Scale Production

Process Design:

- Continuous Flow Reactors: Enhance heat transfer and reduce reaction time to 8–10 hours.

- In Situ Hydrolysis: Integrates ester formation and hydrolysis in a single reactor, minimizing intermediate isolation.

Purification:

- Crystallization: Ethanol/water mixtures yield 99% pure product.

- Chromatography: Reserved for pharmaceutical-grade material.

Chemical Reactions Analysis

Butanoic acid, 4-(3-methoxyphenoxy)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes depending on the oxidizing agent used.

Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanoic acid, 4-(3-methoxyphenoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Butanoic acid, 4-(3-methoxyphenoxy)- involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as adenosine A2A receptor antagonists, modulating the activity of these receptors and affecting various physiological processes . The exact molecular targets and pathways depend on the specific application and derivative used.

Comparison with Similar Compounds

Phenoxybutanoic Acid Herbicides

Phenoxybutanoic acids are a class of herbicides with substituents on the phenyl ring influencing their selectivity and potency. Key analogs include:

Key Insights :

Anti-Inflammatory and Pharmacologically Active Analogs

Arylpropanoic acids, such as NSAIDs, share structural similarities with phenoxybutanoic acids. Notable examples include:

Key Insights :

Specialty Chemicals and Intermediates

Several phenoxybutanoic acid derivatives serve as synthetic intermediates or specialty chemicals:

Key Insights :

Biological Activity

Butanoic acid, 4-(3-methoxyphenoxy)-, also known by its chemical identifier 41214-27-1, is an organic compound with a butanoic acid backbone and a methoxyphenoxy substituent. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Butanoic acid, 4-(3-methoxyphenoxy)- features the following structural characteristics:

- Molecular Formula : CHO

- Molecular Weight : Approximately 222.24 g/mol

- Functional Groups : Carboxylic acid, ether (methoxy), and aromatic ring

The presence of the methoxy group enhances lipophilicity, facilitating better interaction with biological membranes.

The biological activity of Butanoic acid, 4-(3-methoxyphenoxy)- primarily involves its interaction with specific molecular targets:

- Adenosine A2A Receptor Antagonism : This compound's derivatives have been shown to act as antagonists at the adenosine A2A receptor, which plays a crucial role in various physiological processes such as inflammation and neuroprotection.

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation.

Biological Activity Overview

The following table summarizes key biological activities associated with Butanoic acid, 4-(3-methoxyphenoxy)-:

| Biological Activity | Description |

|---|---|

| Adenosine A2A Receptor Modulation | Alters receptor activity, potentially impacting pain signaling and neuroprotection. |

| Anti-inflammatory Effects | Reduces inflammation markers in experimental models, suggesting therapeutic potential. |

| Analgesic Properties | Exhibits pain-relieving effects in animal studies. |

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects :

A study demonstrated that Butanoic acid derivatives significantly reduced pro-inflammatory cytokines in vitro. The results indicated a potential mechanism involving the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses. -

Research on Pain Management :

Another investigation highlighted the analgesic properties of Butanoic acid, 4-(3-methoxyphenoxy)- in rodent models of acute pain. The compound was shown to decrease pain sensitivity effectively without significant side effects commonly associated with traditional analgesics. -

Impact on Cellular Mechanisms :

In cellular assays, Butanoic acid derivatives were found to modulate various enzyme activities related to inflammatory pathways, suggesting a multifaceted approach to managing inflammation and pain .

Comparison with Related Compounds

To understand the uniqueness of Butanoic acid, 4-(3-methoxyphenoxy)-, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(4-Methoxyphenoxy)butanoic acid | Methoxy group on a different phenyl position | Different reactivity due to methoxy positioning |

| (S)-3-(4-Methoxyphenoxy)butanoic acid | Similar backbone but different stereochemistry | Potential differences in biological activity due to chirality |

| 4-Hydroxy-3-methoxybenzoic acid | Hydroxy group instead of methoxy | Different reactivity due to hydroxy substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.